REACTION_CXSMILES
|
Br.[Br:2][CH2:3][CH2:4][CH2:5][NH2:6].[O:7](C(OC(C)(C)C)=O)[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=O.C([O-])([O-])=O.[K+].[K+]>C(O)C>[Br:2][CH2:3][CH2:4][CH2:5][NH:6][C:8](=[O:7])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12] |f:0.1,3.4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The precipitated salts were removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane
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Type
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WASH
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Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
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product
|
Smiles
|
BrCCCNC(OC(C)(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46.9 mmol | |
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |